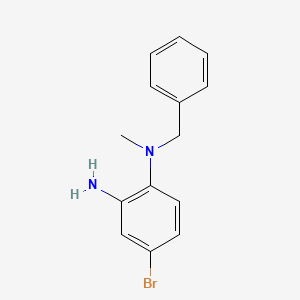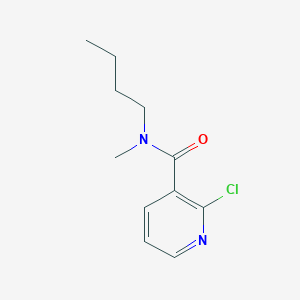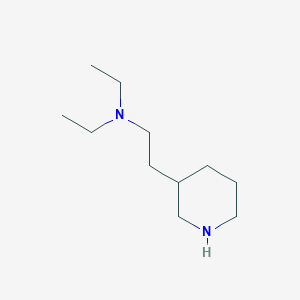![molecular formula C11H21Cl2N3 B3023326 N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride CAS No. 1049752-52-4](/img/structure/B3023326.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride
Vue d'ensemble
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C11H19N3.2ClH and a molecular weight of 266.21 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a cyclohexanamine moiety attached via a methylene bridge at the 4-position of the pyrazole ring . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride typically involves the following steps :
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Cyclohexanamine Moiety: The methylated pyrazole is reacted with cyclohexanamine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced forms of the cyclohexanamine moiety.
Substitution: Alkylated or acylated derivatives of the pyrazole ring.
Applications De Recherche Scientifique
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride can be compared with other similar compounds, such as :
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride: Similar structure but with an ethyl group instead of a methyl group at the 1-position of the pyrazole ring.
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride: Similar structure but with a cyclopropanamine moiety instead of a cyclohexanamine moiety.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]cyclohexanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11;;/h8-9,11-12H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBCCJANPDLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid](/img/structure/B3023252.png)



![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)



